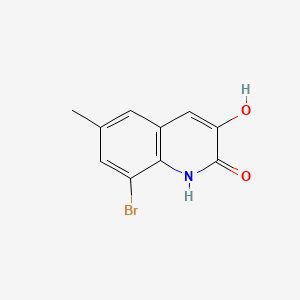![molecular formula C18H14O2 B13693000 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 262.3 g/mol . This compound belongs to the xanthene family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde typically involves the reaction of N-[(9-chloro(bromo)-2,3-dihydro-1H-xanthene(chromen)-4-yl)-methylene]-N-methylmethanaminium perchlorates with CH-acids . The presence of two electrophilic reaction sites allows for selective modification of the structure to form the desired compound. The hydrolysis of perchlorates to the corresponding aldehydes is performed in an acidic medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the xanthene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted xanthene derivatives
Aplicaciones Científicas De Investigación
10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorescent dyes and organic fluorophores.
Biology: Investigated for its potential cytotoxic, antioxidant, anti-inflammatory, and antiviral activities.
Medicine: Explored for its chemotherapeutic potential, particularly in the development of antitumor agents.
Industry: Utilized in the production of light filters and sensitizers in solar panels.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its xanthene core can interact with cellular components, affecting processes such as cell signaling and apoptosis .
Comparación Con Compuestos Similares
9H-xanthen-9-one: A parent compound of the xanthene family with similar structural features.
Azaxanthones: Nitrogen-containing analogs of xanthenes with enhanced solubility and biological activity.
Benzofurans: Compounds with a similar aromatic structure but differing in the heterocyclic ring.
Uniqueness: 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential for derivatization. Its ability to form fluorescent dyes and its diverse biological activities make it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C18H14O2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
10,11-dihydro-9H-benzo[a]xanthene-8-carbaldehyde |
InChI |
InChI=1S/C18H14O2/c19-11-14-6-3-5-13-10-16-15-7-2-1-4-12(15)8-9-17(16)20-18(13)14/h1-2,4,7-11H,3,5-6H2 |
Clave InChI |
ZDGUCOSTWQXSPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=CC4=CC=CC=C43)OC2=C(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


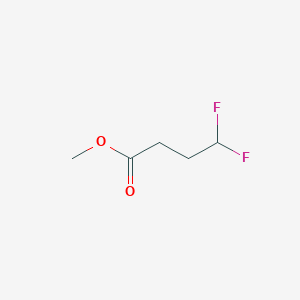
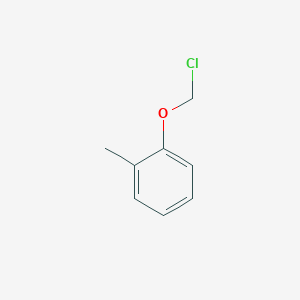
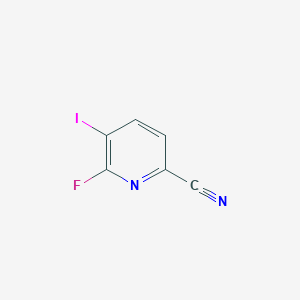
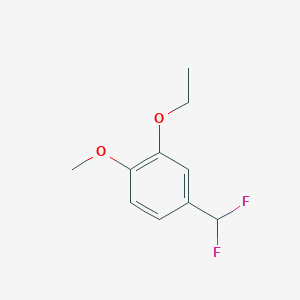

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
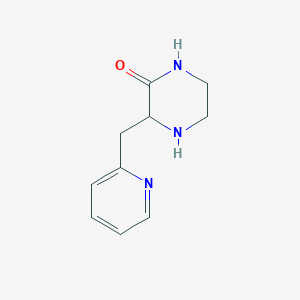
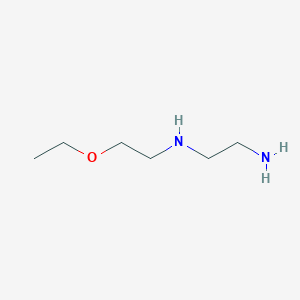
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)

